2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a 3,4-dichlorophenyl group and a thioether-linked acetamide moiety terminating in a 4-fluorophenyl ring. The compound’s design integrates halogenated aromatic systems (3,4-dichlorophenyl and 4-fluorophenyl) and a spirocyclic diamine scaffold, which are common motifs in medicinal chemistry for enhancing target binding and metabolic stability .
Key structural features include:
- Halogen substituents: The 3,4-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, while the 4-fluorophenyl moiety may enhance lipophilicity and bioavailability.
- Thioether linkage: The sulfanyl group bridges the spirocyclic system and the acetamide, influencing electronic properties and solubility.
Properties
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2FN3OS/c24-18-10-5-15(13-19(18)25)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-8-6-16(26)7-9-17/h5-10,13H,1-4,11-12,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTJPZABFOWWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS Number: 899913-24-7) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFNOS
- Molecular Weight : 478.4 g/mol
- Structure : The compound features a diazaspiro structure linked to a dichlorophenyl group and a fluorophenyl acetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Similar compounds have shown inhibition of key enzymes involved in metabolic pathways, such as acetyl CoA carboxylase (ACC), which is crucial for fatty acid synthesis and energy metabolism. Inhibition of ACC can lead to reduced fat accumulation and potential anti-obesity effects .
- Neuropeptide Y Antagonism : Compounds with similar structures have demonstrated antagonistic activity against neuropeptide Y (NPY), a peptide involved in appetite regulation and energy homeostasis. This antagonism is linked to potential applications in treating obesity and metabolic disorders .
- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition : This enzyme plays a role in cortisol metabolism, influencing metabolic syndrome and obesity. Inhibitors of this enzyme can help manage weight gain and related disorders .
In Vitro Studies
In vitro assays have revealed significant biological activities for similar diazaspiro compounds:
| Compound | Target | IC (nM) | Effect |
|---|---|---|---|
| 1a | ACC1 | 11 | Inhibition |
| 1a | ACC2 | 4 | Inhibition |
| 3a-n | NPY Y5 | <10 | Antagonism |
| 4a-d | 11β-HSD1 | <100 | Inhibition |
These findings suggest that the compound may exhibit similar pharmacological effects due to its structural characteristics.
Case Studies
- Obesity Treatment : A study on similar diazaspiro compounds indicated their effectiveness in reducing body weight in animal models by inhibiting ACC and antagonizing NPY pathways. The effective dose was found to be between 0.05–1 mg/kg when administered parenterally .
- Cardiovascular Disorders : Research has highlighted the potential of these compounds in managing conditions associated with excessive NPY levels, such as hypertension and heart failure. The antagonistic effects on NPY may help regulate blood pressure and improve cardiovascular health .
Comparison with Similar Compounds
Key Observations :
- Spiro Ring Size : Larger spiro systems (e.g., [4.6] in the target compound vs. [4.4] or [4.5] in others) increase molecular weight and may enhance steric interactions in target binding .
- Dichlorophenyl substituents (3,4- vs. 4-) enhance electron-withdrawing effects, which may stabilize charge-transfer interactions in biological systems .
- Core Modifications : Pyrazolone-containing analogs () lack the spirocyclic diamine system but retain dichlorophenyl motifs, highlighting divergent strategies for bioactivity optimization.
Hydrogen Bonding and Crystal Packing
In dichlorophenyl acetamide derivatives (e.g., ), planar amide groups facilitate N–H···O hydrogen bonding, forming dimers with R2<sup>2</sup>(10) motifs. Such interactions may correlate with improved crystallinity and stability, critical for pharmaceutical formulation .
Electronic and Steric Effects
- Fluorine vs. Methoxy: Replacing 4-methoxyphenyl () with 4-fluorophenyl reduces hydrogen-bond acceptor capacity but increases lipophilicity (clogP ~3.5 vs.
- Chlorine Positioning : 3,4-Dichlorophenyl (target compound) offers greater steric hindrance and electronic modulation than 4-chlorophenyl (), which could influence receptor affinity .
Spirocyclic Rigidity
Compounds with larger spiro rings (e.g., [4.6] in the target compound vs. [4.4] in ) exhibit higher molecular weights (~490 vs. ~398) but may confer preorganized conformations that improve target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
